D-Palmitoylcarnitine chloride

Vue d'ensemble

Description

D-Palmitoylcarnitine chloride: is an ester derivative of carnitine, specifically a long-chain acylcarnitine. It plays a crucial role in the metabolism of fatty acids, particularly in the transport of fatty acids into the mitochondria for β-oxidation, which is essential for energy production . This compound is involved in various biochemical processes and has significant implications in both health and disease.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-Palmitoylcarnitine chloride typically involves the esterification of palmitic acid with carnitine. One common method includes the reaction of palmitic acid with thionyl chloride to form palmitoyl chloride, which is then reacted with carnitine to produce this compound . The reaction conditions often involve heating and stirring to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Metabolic and Enzymatic Reactions

D-Palmitoylcarnitine chloride participates in mitochondrial β-oxidation via carnitine palmitoyltransferase 1 (CPT1). Key reactions include:

-

Translocation across mitochondrial membranes :

-

β-oxidation : Releases acetyl-CoA, NADH, and FADH₂ for ATP production.

Kinetic parameters in human blood cells:

| Parameter | Value (Mean ± SE) |

|---|---|

| Plasma palmitate oxidation | 0.43 ± 0.04 µM·kg⁻¹·min⁻¹ |

| Total fatty acid oxidation | 3.27 ± 0.24 µM·kg⁻¹·min⁻¹ |

These data highlight its role in fatty acid metabolism .

Oxidative Stress and ROS Generation

This compound induces mitochondrial reactive oxygen species (ROS) in pathological conditions:

-

Mechanism : Disrupts mitochondrial membrane potential (Δψm), reducing spare respiratory capacity by 40–60% in immune cells .

-

ROS quantification : Combined with dasatinib, it increases H₂O₂ production by 2.5-fold in HepG2 liver cancer cells, triggering caspase-3-dependent apoptosis .

Interactions in Drug Delivery Systems

As a cationic lipid, this compound enhances nanocarrier targeting:

-

Surface charge modulation : Imparts a ζ-potential of +31.6 mV to liposomes, improving tumor neovasculature binding .

-

Enzyme interactions : Inhibits Protein Kinase C (PKC) by 70% at 100 µM, suppressing angiogenesis in pancreatic cancer models .

Key formulation properties :

| Property | Value |

|---|---|

| Particle size | 80 ± 2.31 nm |

| Encapsulation efficiency | 93.25% |

| Stability (4°C, 2 months) | No significant degradation |

Mitochondrial Dysfunction in Disease

In decompensated cirrhosis, elevated this compound (1.51-fold increase) correlates with:

Applications De Recherche Scientifique

Cancer Therapy

Nanoliposome Formulations

D-Palmitoylcarnitine chloride has been utilized in developing nanoliposome formulations aimed at enhancing the delivery and efficacy of chemotherapeutic agents. A study demonstrated that incorporating this compound into nanoliposomes significantly improved the pharmacokinetic profile and anticancer activity of Gemcitabine Elaidate against pancreatic cancer. The formulation showed enhanced cellular uptake, inhibition of angiogenesis, and increased apoptosis in cancer cells when tested in both 2D and 3D models .

Synergistic Effects with Other Drugs

Research has also indicated that D-Palmitoylcarnitine can synergistically enhance the effects of other anticancer drugs, such as Dasatinib. In vitro studies on HepG2 liver cancer cells revealed that the combination treatment not only inhibited cell growth but also induced apoptosis more effectively than either drug alone. In vivo experiments confirmed a significant reduction in tumor size when both compounds were administered together .

Cardiovascular Research

Impact on Calcium Mobilization

this compound has been shown to alter calcium mobilization in various cell types, which is crucial for understanding cardiac function and pathology. Research indicates that this compound affects endothelial and epithelial tight junctions, potentially influencing vascular permeability and heart function . Additionally, studies have explored its effects on cardiac L-type calcium channels, revealing its role in modulating calcium influx which is vital for cardiac contractility .

Cellular Physiology

Membrane Dynamics

The incorporation of this compound into cell membranes has been studied for its effects on membrane dynamics and surface charge. It has been observed to reduce the electrophoretic mobility of human erythrocytes by being integrated into the plasma membrane, thereby altering their surface properties . This property is essential for understanding how cellular interactions occur under varying physiological conditions.

Influence on Inflammatory Responses

Studies have also investigated the impact of this compound on inflammatory cytokines and calcium influx in immune cells. The compound's ability to modulate these pathways suggests potential therapeutic applications in inflammatory diseases and conditions associated with oxidative stress .

Summary Table of Applications

Mécanisme D'action

D-Palmitoylcarnitine chloride exerts its effects primarily through its role in the transport of fatty acids into the mitochondria. It is converted to palmitoyl-CoA, which then undergoes β-oxidation to produce ATP. This process is crucial for energy production, especially in tissues with high energy demands, such as the heart and skeletal muscles . The compound also modulates various signaling pathways, including those involved in inflammation and glucose metabolism .

Comparaison Avec Des Composés Similaires

- L-Palmitoylcarnitine chloride

- Palmitoyl-DL-carnitine chloride

- Hexadecanoyl-L-carnitine

Comparison: While all these compounds share a similar structure, D-Palmitoylcarnitine chloride is unique in its specific stereochemistry, which can influence its biological activity and efficacy. For instance, the D-isomer may have different metabolic and pharmacokinetic properties compared to the L-isomer .

Activité Biologique

D-Palmitoylcarnitine chloride, a derivative of carnitine, plays a significant role in various biological processes, particularly in relation to cancer biology and metabolic regulation. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by relevant studies and data.

Overview of this compound

This compound is an acyl-carnitine compound involved in the transport of fatty acids into mitochondria for β-oxidation. It serves as a substrate for carnitine palmitoyltransferase (CPT), which is crucial for cellular energy metabolism. Its role extends beyond metabolism; it has been implicated in modulating oxidative stress, apoptosis, and immune responses.

1. Induction of Apoptosis in Cancer Cells

Research indicates that this compound can induce apoptosis selectively in cancer cells while sparing non-transformed cells. A study demonstrated that exposure to palmitoylcarnitine resulted in increased hydrogen peroxide (H2O2) emission and caspase-3 activation in colorectal cancer cells (HT29) but not in non-transformed colon cells (CCD 841). This suggests that cancer cells may exhibit a lower capacity to manage oxidative stress, making them more susceptible to palmitoylcarnitine-induced cell death .

2. Oxidative Stress Modulation

Palmitoylcarnitine enhances oxidative stress through increased H2O2 production when mitochondrial function is compromised. In HT29 cells, the depletion of glutathione—a key antioxidant—further sensitized these cells to the cytotoxic effects of palmitoylcarnitine, highlighting the compound's potential as a therapeutic agent against oxidative stress-related pathologies .

3. Impact on Fatty Acid Oxidation

This compound is essential for fatty acid oxidation (FAO). Studies show that it promotes CPT expression and enhances FAO, which is beneficial in conditions like chronic obstructive pulmonary disease (COPD) . By facilitating the transport of long-chain fatty acids into mitochondria, it plays a critical role in energy metabolism.

Table 1: Summary of Key Studies on this compound

Case Study: Synergistic Anti-Tumor Effects

In an experiment involving HepG2 liver cancer cells, this compound was administered alongside Dasatinib. The combination treatment significantly inhibited cell growth and induced apoptosis through mechanisms involving mitochondrial membrane depolarization and increased reactive oxygen species (ROS) generation . This study underscores the potential of D-Palmitoylcarnitine as an adjunct therapy in cancer treatment.

Clinical Implications

The biological activity of this compound suggests its utility in therapeutic contexts, particularly for metabolic disorders and cancer treatment. Its ability to modulate oxidative stress and enhance apoptosis in malignant cells presents opportunities for developing targeted therapies.

Propriétés

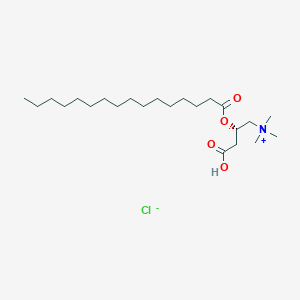

IUPAC Name |

[(2S)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKNLFIHBMGQT-BOXHHOBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.